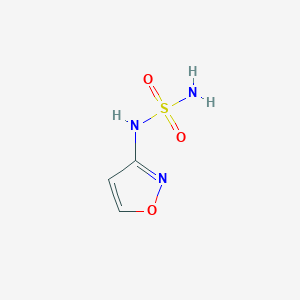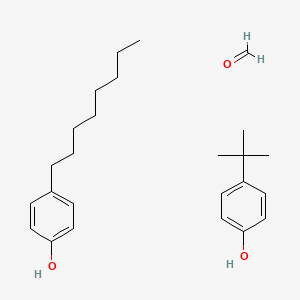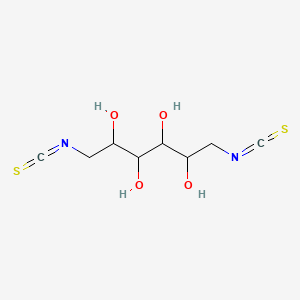
1,6-Dithiocyanatomannitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dithiocyanatomannitol is a chemical compound derived from mannitol, a type of sugar alcohol. Mannitol is widely used in various industries, including food, pharmaceutical, and medical fields, due to its unique properties. The addition of dithiocyanate groups to mannitol results in this compound, which has distinct chemical and physical properties that make it valuable for specific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dithiocyanatomannitol typically involves the reaction of mannitol with thiocyanate compounds under controlled conditions. One common method is to react mannitol with thiocyanogen (SCN)_2 in the presence of a suitable solvent and catalyst. The reaction is usually carried out at a moderate temperature to ensure the selective addition of thiocyanate groups to the 1 and 6 positions of the mannitol molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified using techniques like crystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dithiocyanatomannitol can undergo various chemical reactions, including:
Oxidation: The thiocyanate groups can be oxidized to form sulfonate or sulfinic acid derivatives.
Reduction: Reduction of the thiocyanate groups can yield thiol or sulfide derivatives.
Substitution: The thiocyanate groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.
Substitution: Reagents such as halogenating agents (e.g., chlorine, bromine) or amines (e.g., methylamine) are employed.
Major Products Formed
Oxidation: Sulfonate or sulfinic acid derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Halide or amine derivatives.
Wissenschaftliche Forschungsanwendungen
1,6-Dithiocyanatomannitol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive thiocyanate groups.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,6-Dithiocyanatomannitol involves its interaction with biological molecules through its thiocyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also interact with cellular pathways involved in redox balance and signal transduction, affecting various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Hexanediol: A diol with similar structural features but lacks the thiocyanate groups.
1,6-Dithiocyanatohexane: A compound with similar thiocyanate groups but a different carbon backbone.
Uniqueness
1,6-Dithiocyanatomannitol is unique due to the presence of both sugar alcohol and thiocyanate functionalities. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
73928-09-3 |
|---|---|
Molekularformel |
C8H12N2O4S2 |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
1,6-diisothiocyanatohexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C8H12N2O4S2/c11-5(1-9-3-15)7(13)8(14)6(12)2-10-4-16/h5-8,11-14H,1-2H2 |
InChI-Schlüssel |
MNRZTQOTQUQUBW-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(CN=C=S)O)O)O)O)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


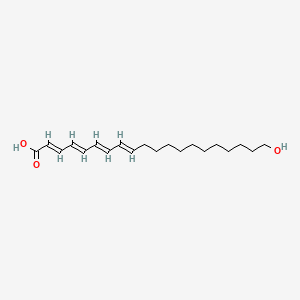
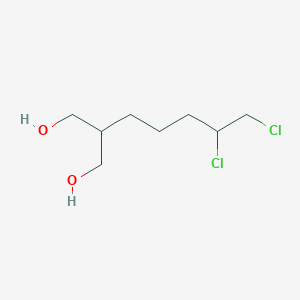
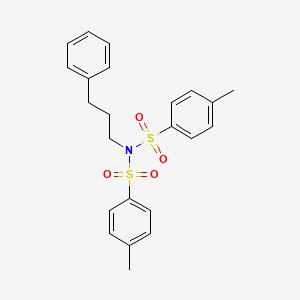
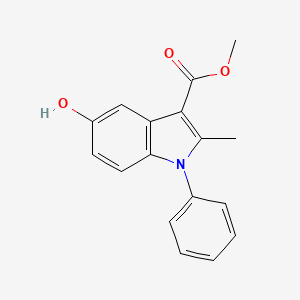
![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)
![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)
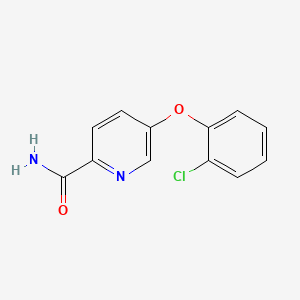
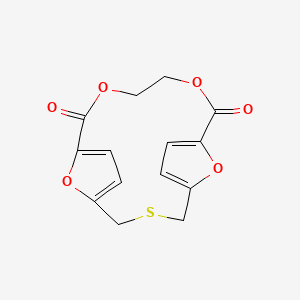

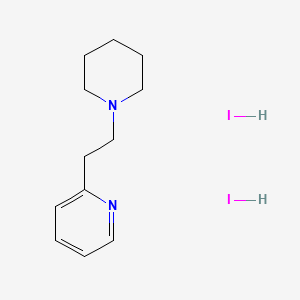
![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)
